molecular formula C28H46O2 B082944 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate CAS No. 13434-00-9

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

Cat. No. B082944
CAS RN: 13434-00-9
M. Wt: 414.7 g/mol
InChI Key: NOOLKHUGCQHDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate, also known as EHDP, is a synthetic compound used in scientific research for its biochemical and physiological effects. EHDP is a member of the phenanthrene carboxylate family and is synthesized through a multistep process.

Mechanism Of Action

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to hydroxyapatite crystals in bone tissue, which prevents osteoclasts from attaching to and breaking down the bone. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been shown to inhibit the formation of new osteoclasts, further reducing bone resorption.

Biochemical And Physiological Effects

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has a number of biochemical and physiological effects, including the inhibition of bone resorption, the reduction of bone turnover, and the prevention of bone loss. It has also been shown to reduce the levels of certain bone resorption markers in the blood, indicating its effectiveness in treating osteoporosis.

Advantages And Limitations For Lab Experiments

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit bone resorption and its low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is not effective in treating all forms of osteoporosis and may have limited use in certain research applications.

Future Directions

There are several future directions for the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in scientific research. One area of interest is the development of new drugs that are more effective at inhibiting bone resorption and preventing bone loss. Another area of interest is the study of the effects of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate on bone formation and the development of new treatments for bone diseases. Finally, there is ongoing research into the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in combination with other drugs to treat osteoporosis and other bone disorders.

Synthesis Methods

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is synthesized through a multistep process that involves the condensation of 2-ethylhexanal and 2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid. The reaction is catalyzed by sulfuric acid and heated to 100°C for 24 hours. The resulting product is then purified through recrystallization and characterized through NMR spectroscopy.

Scientific Research Applications

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has been extensively used in scientific research for its biochemical and physiological effects. It has been shown to inhibit bone resorption and is therefore used in the treatment of osteoporosis. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been used in the study of bone metabolism and the effects of various drugs on bone formation and resorption.

properties

CAS RN

13434-00-9

Product Name

2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2-ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C28H46O2/c1-7-9-11-21(8-2)19-30-26(29)28(6)17-10-16-27(5)24-14-12-22(20(3)4)18-23(24)13-15-25(27)28/h13,18,20-21,24-25H,7-12,14-17,19H2,1-6H3

InChI Key

NOOLKHUGCQHDQZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Canonical SMILES

CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Other CAS RN

13434-00-9

Origin of Product

United States

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